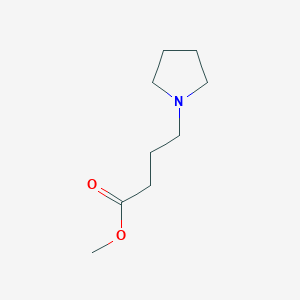

Methyl pyrrolidine-1-butyrate

Description

Contextualization within Nitrogen Heterocycle Chemistry

Nitrogen heterocycles are organic compounds containing a ring structure with at least one nitrogen atom. This structural motif is a cornerstone of medicinal chemistry and materials science, with over 85% of all biologically active compounds featuring a heterocyclic or heteroaromatic structure, a majority of which contain nitrogen. Current time information in Bangalore, IN. The pyrrolidine (B122466) ring, a five-membered saturated nitrogen-containing heterocycle, is a particularly privileged scaffold in drug discovery. ontosight.aisolubilityofthings.com It is present in numerous natural products, alkaloids, and FDA-approved drugs. ontosight.aievitachem.com The basicity conferred by the secondary amine and the stereogenic centers that allow for three-dimensional diversity make pyrrolidine derivatives highly valuable in the design of new chemical entities. solubilityofthings.com Methyl pyrrolidine-1-butyrate, with its pyrrolidine core functionalized with a methyl butyrate (B1204436) chain, represents a simple yet intriguing example within this vast chemical space.

Academic Significance of Pyrrolidine Esters as Chemical Entities

Pyrrolidine esters are a class of compounds that have demonstrated considerable utility in organic synthesis and medicinal chemistry. The ester functionality provides a versatile handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol. These transformations allow for the facile introduction of diverse functional groups, enabling the exploration of a wide range of chemical space. copernicus.org In medicinal chemistry, the pyrrolidine ring can interact with biological targets, while the ester group and its derivatives can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. copernicus.orgacs.org The synthesis of various pyrrolidine esters has been a subject of academic research, with a focus on developing efficient and stereoselective synthetic methodologies. tesisenred.netbldpharm.com

Current Research Landscape and Gaps Pertaining to this compound

A comprehensive review of the current academic literature reveals that while the broader classes of nitrogen heterocycles and pyrrolidine derivatives are extensively studied, specific research focusing solely on this compound is notably limited. The compound has been synthesized and characterized as part of broader studies on heterocyclic GABA analogues, where it was evaluated for its inhibitory potential against the GABA-AT enzyme. nih.gov However, beyond this initial screening, there appears to be a significant gap in the dedicated investigation of its biological activities and potential applications.

This lack of extensive research suggests that this compound is likely viewed primarily as a synthetic intermediate or a building block for the construction of more complex molecules, rather than an end-product with inherent therapeutic or material properties. The existing research landscape, therefore, presents a clear opportunity for further investigation into the standalone potential of this compound. A thorough exploration of its pharmacological profile and material properties could unveil novel applications and expand its role beyond that of a simple precursor.

Scope and Objectives for In-Depth Investigation of this compound

This article aims to provide a foundational and scientifically rigorous overview of this compound. The primary objectives are to:

Present the known physicochemical properties and spectroscopic data of the compound in a clear and accessible format.

Detail a validated synthetic procedure for its preparation.

Contextualize its significance within the broader fields of nitrogen heterocycle and pyrrolidine chemistry.

Highlight the current gaps in the research landscape and propose avenues for future in-depth investigation.

By consolidating the available information and clearly defining the areas for future exploration, this article serves as a valuable resource for chemists and researchers interested in the potential of this and similar under-explored chemical entities.

Detailed Research Findings

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the interactive table below. These properties are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₂ | nih.gov |

| Molecular Weight | 171.24 g/mol | nih.gov |

| Appearance | Light yellow oil | nih.gov |

| IUPAC Name | methyl 4-(pyrrolidin-1-yl)butanoate | nih.gov |

| CAS Number | 22041-24-3 | |

| Canonical SMILES | C[N+]1(CCCC1)CCCC(=O)[O-] | nih.gov |

| InChI Key | MXRVDXQFAGJLAO-UHFFFAOYSA-N | nih.gov |

Synthesis of this compound

A general and established procedure for the synthesis of this compound involves the reaction of a heterocyclic amine with an appropriate ester. nih.gov

General Procedure:

In a round-bottomed flask, the heterocyclic amine (pyrrolidine) is mixed with a suitable ester, such as methyl 4-bromobutanoate, in a solvent like methanol (B129727). The mixture is then stirred, often with the addition of a base like lithium hydroxide (B78521), at room temperature for a specified period. nih.gov The progress of the reaction can be monitored by techniques such as thin-layer chromatography. Upon completion, the solvent is evaporated, and the residue is worked up to isolate the desired product. Purification is typically achieved through column chromatography on silica (B1680970) gel. nih.gov

Spectroscopic Data

The structural identity of this compound has been confirmed through various spectroscopic methods. The key NMR and mass spectrometry data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: nih.gov

| Nucleus | Chemical Shift (δ) in ppm (CDCl₃) |

| ¹H-NMR | 3.59 (s, 3H, OCH₃), 2.42 (m, 4H, Hpyrrolidine), 2.38 (t, J = 8.40 Hz, 2H, NCH₂), 2.29 (t, J = 7.6 Hz, 2H, CH₂CO), 1.76 (q, J = 7.2 Hz, 2H), 1.69 (m, 4H, Hpyrrolidine) |

| ¹³C-NMR | 174.01 (CO), 55.71 (2C, CH₂pyrrolidine), 54.16 (NCH₂), 51.62 (COOCH₃), 32.28 (CH₂CO), 24.40 (2C, CH₂pyrrolidine), 23.55 (CH₂CH₂) |

High-Resolution Mass Spectrometry (HRMS): nih.gov

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 171.1259 | 172.1248 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

22041-24-3 |

|---|---|

Molecular Formula |

C9H17NO2 |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

methyl 4-pyrrolidin-1-ylbutanoate |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)5-4-8-10-6-2-3-7-10/h2-8H2,1H3 |

InChI Key |

YUWSENDKBFKEMK-UHFFFAOYSA-N |

SMILES |

COC(=O)CCCN1CCCC1 |

Canonical SMILES |

COC(=O)CCCN1CCCC1 |

Other CAS No. |

22041-24-3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl Pyrrolidine 1 Butyrate and Cognate Pyrrolidine Esters

Strategic Approaches to Pyrrolidine (B122466) Ring Construction

Modern synthetic approaches to the pyrrolidine core often rely on cycloaddition reactions, which allow for the rapid assembly of the five-membered ring with a high degree of stereochemical control. Both metal-catalyzed and organocatalytic pathways have emerged as powerful tools for this purpose.

Metal-Catalyzed Cycloaddition Reactions

Transition metal catalysis provides a versatile platform for the construction of pyrrolidine rings through various modes of activation. Copper, silver, and gold catalysts, in particular, have been extensively explored for their ability to facilitate cycloaddition reactions leading to highly substituted and stereochemically complex pyrrolidines.

Copper(I)-catalyzed 1,3-dipolar cycloadditions of azomethine ylides with alkenes represent a highly convergent and atom-economical method for synthesizing polysubstituted pyrrolidines. sci-hub.se This methodology typically involves the reaction of an α-amino acid ester, an aldehyde, and a dipolarophile, which come together in a single pot to generate the desired heterocyclic product. rsc.orgacs.org The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful strategy for creating enantioenriched pyrrolidines. rsc.org

The reaction proceeds through the in situ formation of an azomethine ylide from the condensation of an α-amino ester with an aldehyde, which is then facilitated by the copper(I) catalyst. This ylide subsequently undergoes a [3+2] cycloaddition with an electron-deficient alkene. nih.gov The choice of chiral ligands is crucial for achieving high enantioselectivity. For instance, the use of chiral ferrocenyl P,N-ligands and Taniaphos has been shown to be effective in promoting these transformations with high yields and stereoselectivities. researchgate.net

Recent advancements have expanded the scope of this reaction to include challenging substrates such as β-substituted alkenyl heteroarenes and electron-rich benzofulvenes, which were previously difficult to employ as dipolarophiles. rsc.orgacs.org A dual activation strategy, where the copper catalyst coordinates to both the dipole and the dipolarophile, has been proposed to explain the enhanced reactivity and high stereoselectivity observed in these cases. acs.org

Table 1: Examples of Copper(I)-Catalyzed Pyrrolidine Synthesis

| Ligand | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| (R)-Fesulphos | α,α-disubstituted alkene | - | - | - |

| Taniaphos | Aryl vinyl sulfones | Good | exo-selective | 65-85 |

Data sourced from multiple studies to illustrate the range of outcomes. nih.govresearchgate.net

Furthermore, copper-catalyzed intermolecular carboamination of vinylarenes and dienes with potassium N-carbamoyl-β-aminoethyltrifluoroborates has been reported as a method to access 2-aryl- and 2-vinylpyrrolidines. acs.orgnih.gov This reaction is believed to proceed through a radical mechanism involving a copper(III) intermediate. nih.gov

Silver(I) catalysts have emerged as a powerful alternative for asymmetric [3+2] cycloaddition reactions of azomethine ylides, leading to the synthesis of highly functionalized and enantioenriched pyrrolidines. thieme.deresearchgate.net These reactions often exhibit excellent diastereoselectivity and enantioselectivity under mild conditions. thieme.de The combination of a silver salt, such as AgOAc or Ag2CO3, with a chiral ligand is key to the success of these transformations. researchgate.nettandfonline.com

A variety of chiral ligands have been successfully employed, including those derived from L-tert-leucine (AmidPhos), Segphos, and ferrocene-based P,N-ligands. thieme.deresearchgate.nettandfonline.com For example, the use of a chiral L-tert-leucine-derived AmidPhos-Ag2CO3 system can catalyze the asymmetric [3+2] cycloaddition with low catalyst loading, yielding highly functionalized endo-adducts. thieme.de Similarly, the (R)-DM-SEGPHOS–Ag(I) complex has been used to synthesize pyrrolidines and pyrrolizidines with multiple contiguous stereogenic centers in high yields and excellent enantioselectivities. acs.org

The scope of dipolarophiles in silver-catalyzed cycloadditions is broad and includes maleimides, chalcones, and α-alkylidene succinimides. acs.orgrsc.orgx-mol.com The reaction of azomethine ylides generated from isatins and primary α-amino acid esters with chalcones, for instance, produces spiropyrrolidine oxindoles with four consecutive stereocenters in high yields and diastereoselectivities. rsc.org Furthermore, a silver-catalyzed desymmetrization of prochiral cyclopentene-1,3-dione via [3+2] cycloaddition of an azomethine ylide has been demonstrated, providing access to highly functionalized bicyclic pyrrolidine derivatives. acs.org

A notable application of this methodology is the dynamic systemic resolution of α-iminonitriles in a 1,3-dipolar cycloaddition process. rsc.org In this system, the silver complex acts as both a catalyst and an external selector, leading to the exclusive formation of chiral 5-furyl-pyrrolidine products with good yield and enantiopurity. rsc.org

Table 2: Selected Silver(I)-Catalyzed Asymmetric [3+2] Cycloadditions

| Ligand | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| (R)-DM-SEGPHOS | Various | up to 93 | up to 99:1 | up to 98 |

| L-tert-leucine-derived AmidPhos | Various | High | High endo/exo | High |

Data compiled from various sources to showcase the effectiveness of different ligand-catalyst systems. thieme.deacs.orgx-mol.com

Gold(I) catalysts, known for their carbophilic Lewis acidity, have proven to be highly effective in promoting cascade cyclizations to form pyrrolidine rings. nih.govorganic-chemistry.org These reactions often proceed under mild conditions and exhibit broad substrate scope. organic-chemistry.org Gold catalysts can activate unsaturated carbon-carbon bonds, such as those in allenes and alkynes, towards nucleophilic attack by a tethered nitrogen atom, initiating a cyclization cascade. acs.orgorganic-chemistry.org

One common strategy involves the intramolecular hydroamination of unactivated olefins. For example, treatment of N-4-pentenyl or N-5-hexenyl ureas with a catalytic amount of a gold(I) complex and a silver co-catalyst leads to the corresponding nitrogen heterocycles in excellent yield via an exo-hydroamination. organic-chemistry.org Similarly, gold(I) catalysts can facilitate the intramolecular amination of allylic alcohols with alkylamines to furnish substituted pyrrolidines. nih.gov This process occurs with a net syn addition of the amine relative to the departing hydroxyl group, demonstrating high stereocontrol. nih.gov

Cascade reactions involving allenes are also a hallmark of gold catalysis. N-allenyl carbamates can undergo gold-catalyzed intramolecular hydroamination to form 2-vinylpyrrolidines in high yield. acs.org This transformation can even transfer chirality from an axially chiral allene (B1206475) to the newly formed stereogenic center in the pyrrolidine ring. acs.org

More complex cascades have also been developed. A gold(I)/silver(I)-cocatalyzed cascade involving an intermolecular N-Michael addition followed by an intramolecular hydroalkylation of unactivated alkenes provides a route to a variety of pyrrolidine compounds. nih.gov Another innovative approach is the gold-catalyzed cascade cyclization of N-propargyl ynamides, which proceeds through a presumed vinyl cation intermediate to generate functionalized indeno[1,2-c]pyrroles. rsc.org

Table 3: Examples of Gold(I)-Catalyzed Pyrrolidine Synthesis

| Substrate Type | Catalyst System | Product Type | Yield (%) |

|---|---|---|---|

| N-allenyl carbamate | Au[P(t-Bu)2(o-biphenyl)]Cl / AgOTf | 2-vinylpyrrolidine | 95 |

| Allylic alcohol with alkylamine | (1)AuCl / AgSbF6 | Substituted pyrrolidine | High |

Data gathered from studies on gold-catalyzed cyclizations. nih.govacs.orgnih.gov

Organocatalytic Cycloaddition Pathways

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of pyrrolidines, offering a metal-free alternative to traditional methods. researchgate.net These reactions often proceed under mild conditions and are tolerant of a variety of functional groups. researchgate.net Chiral secondary amines, such as proline and its derivatives, are frequently used as catalysts to activate substrates towards cycloaddition. portico.orgresearchgate.net

One of the key activation modes in organocatalysis is the formation of an iminium ion from the reaction of a chiral secondary amine with an α,β-unsaturated aldehyde. portico.org This activation lowers the LUMO of the dipolarophile, facilitating its reaction with a 1,3-dipole like an azomethine ylide. portico.org This approach has been successfully applied to the [3+2] cycloaddition of azomethine ylides and acrolein, using L-proline as a catalyst to afford pyrrolidine cycloadducts with complete diastereomeric control and good enantiomeric control. portico.orgresearchgate.net

A particularly innovative approach in organocatalysis is Singly Occupied Molecular Orbital (SOMO) activation. princeton.edu This strategy involves the one-electron oxidation of a transiently formed enamine, which is generated from the reaction of an aldehyde with a chiral secondary amine catalyst, to form a three-π-electron radical cation. acs.orgnih.govnih.gov This SOMO-activated intermediate is highly electrophilic and can engage in a variety of enantioselective transformations. acs.org

In the context of pyrrolidine synthesis, a SOMO-activated enantioselective [3+2] coupling of β-amino aldehydes and conjugated olefins has been developed. acs.orgnih.gov The proposed mechanism involves the addition of the olefin to the transient enamine radical cation, followed by an oxidative radical-polar crossover to form a carbocation. acs.orgnih.govresearchgate.net This cationic intermediate is then trapped by the tethered amine nucleophile in a stereoselective ring-closure to yield the complex pyrrolidine product. nih.gov

This methodology allows for the rapid construction of stereochemically complex pyrrolidines from simple and modular starting materials with high chemical efficiency and enantiocontrol. nih.govnih.govresearchgate.net A range of olefins, including styrenes and dienes, have been shown to be suitable coupling partners. nih.gov Importantly, the stereochemical outcome can often be controlled by the choice of catalyst antipode, allowing for the selective formation of different pyrrolidine isomers. nih.gov

Table 4: SOMO-Activated Enantioselective Pyrrolidine Synthesis

| Olefin Substrate | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|

This table summarizes typical results from SOMO-activated cycloadditions. nih.gov

Pyrrolidine-Derived Catalysts in Enantioselective Mannich-Type Reactions

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction used to synthesize β-amino carbonyl compounds. nih.gov In the realm of asymmetric synthesis, pyrrolidine derivatives have emerged as highly effective organocatalysts for enantioselective Mannich-type reactions. nih.gov These catalysts operate by forming a nucleophilic enamine intermediate with a donor aldehyde or ketone, which then reacts with an electrophilic imine. nih.gov

A notable example is the use of 3-pyrrolidinecarboxylic acid (also known as β-proline) and its derivatives. acs.orgresearchgate.net Unlike (S)-proline, which typically yields syn-products, catalysts based on 3-pyrrolidinecarboxylic acid have been specifically designed and shown to favor the formation of anti-Mannich products with high diastereo- and enantioselectivities. nih.govnih.gov The position of the carboxylic acid group on the pyrrolidine ring is crucial for stereocontrol; moving the carboxylate from the 2-position (as in proline) to the 3-position dramatically alters the organization of the transition state, leading to a reversal of diastereoselectivity from syn to anti. researchgate.net

For instance, (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid has been engineered as a highly effective catalyst for the direct Mannich reaction between unmodified aldehydes and N-PMP-protected α-imino esters, affording anti-products with excellent diastereomeric ratios (dr) and enantiomeric excess (ee). nih.gov Computational studies predicted and experimental results confirmed that this catalyst design would be highly effective for achieving anti-selectivity. nih.gov Research has shown that these reactions proceed under mild conditions and with low catalyst loadings (1–5 mol%). nih.gov The addition of additives, such as potassium carbonate (K₂CO₃), has been found to further improve the enantioselectivities of 3-pyrrolidinecarboxylic acid-catalyzed reactions while maintaining the high anti-selectivity. nii.ac.jp

| Catalyst | Reaction Type | Substrates | Selectivity Outcome | Reference |

|---|---|---|---|---|

| (R)-3-Pyrrolidinecarboxylic acid | Enantioselective Mannich-type | Ketones and α-imino esters | anti/syn up to >99:1, up to 99% ee | acs.orgresearchgate.net |

| (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid | Enantioselective Mannich-type | Aldehydes and α-imino esters | anti/syn up to 99:1, up to >99% ee | researchgate.net |

| (S)-3-Pyrrolidinecarboxylic acid with K₂CO₃ | Enantioselective Mannich-type | Cyclohexanone and N-PMP-protected imines | High anti-diastereo- and enantioselectivity (e.g., er 96:4) | nii.ac.jp |

| (S)-Pipecolic acid | Enantioselective Mannich-type | Aldehydes and N-PMP-protected α-imino ethyl glyoxylate | Both syn- and anti-products (dr = 1.4–2:1) with >98% ee | nih.gov |

Intramolecular Cyclization Methods

Intramolecular cyclization represents a powerful strategy for constructing the pyrrolidine ring from acyclic precursors. mdpi.com This approach involves forming a C-N bond within a single molecule to close the five-membered ring.

Reductive hydroamination has been developed as an efficient method for the stereoselective synthesis of pyrrolidines. rsc.org A notable advancement is the TMSOTf (trimethylsilyl trifluoromethanesulfonate)-mediated '5-endo-dig' reductive hydroamination cascade. rsc.orgrsc.org This metal-free, Lewis acid-mediated process allows for the cyclization of internal alkynylamines or enynyl amines to furnish substituted pyrrolidine derivatives. rsc.orgacs.orgresearchgate.net

The reaction proceeds through a hydroamination-reduction cascade, and the choice of protecting group on the nitrogen atom has been shown to significantly influence both the reactivity and the diastereoselectivity of the outcome. rsc.orgrsc.org This methodology has proven effective for synthesizing pyrrolidines bearing lipophilic side chains, which are common motifs in various biologically active alkaloids. acs.orgacs.org The strategy is valued for its brevity and has been applied to the total synthesis of several natural products. researchgate.netacs.org

| Method | Catalyst/Mediator | Precursor Type | Product | Key Features | Reference |

|---|---|---|---|---|---|

| '5-endo-dig' Reductive Hydroamination | TMSOTf | Internal alkynylamines | Substituted pyrrolidines | Stereoselective, protecting group dependent | rsc.orgrsc.org |

| '5-endo-dig' Reductive Hydroamination | TMSOTf | Enynyl amines | Pyrrolidines with hydrophobic chains | Metal-free, unified approach for alkaloids | acs.orgacs.org |

The formation of the pyrrolidine ring from open-chain molecules is a common and versatile strategy. mdpi.com Various methods exist, often categorized by the type of bond formation and the nature of the precursor.

Nucleophilic Substitution: Intramolecular SN2' reactions provide a pathway to 2,4-disubstituted pyrrolidines. nih.gov For example, hydroxylamines derived from the reduction of oximes can act as nitrogen nucleophiles, cyclizing onto an allylic bromide intramolecularly to form N-alkoxyl pyrrolidines with good stereoselectivity. nih.gov

Metal-Catalyzed Cyclization: Iron(III)-catalyzed intramolecular hydroamination/cyclization of α-substituted amino alkenes is a highly efficient and diastereoselective method for producing enantiopure trans-2,5-disubstituted pyrrolidines. scispace.com This sustainable approach leverages readily available L-α-amino acids as starting materials. scispace.com Similarly, ferric chloride (FeCl₃) can mediate a carbenium ion-induced intramolecular cyclization of N-tethered alkyne-benzyl alkanols to yield substituted pyrrolidines. researchgate.net

Radical Cyclization: A cobalt(II)-based catalytic system enables the enantioselective intramolecular radical alkylation of C(sp³)—H bonds. scispace.com This method allows for the construction of chiral α-substituted pyrrolidines from acyclic aliphatic diazo compounds, representing a novel approach to ring formation via C-H functionalization. scispace.com

Reductive Amination and Other Cyclizations: Classical methods include the reductive amination of 1,4-dicarbonyl compounds with a primary amine, or the cyclization of 1,4-amino alcohols. mdpi.com More recent approaches involve the acid-mediated cyclization of N-(4,4-diethoxybutyl)imines, which proceeds through a tandem intramolecular cyclization and a 1,3-sigmatropic aryl shift to yield 3-arylidene-1-pyrrolines. rsc.org

Multi-Component Reaction Sequences for Pyrrolidine Core Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, offer a highly efficient route to complex molecules like pyrrolidines. beilstein-journals.orgrsc.orgnih.gov This approach is valued for its step economy and potential for creating diverse molecular libraries. rsc.orgnih.gov

[3+2] Cycloaddition Reactions: A prominent MCR strategy for pyrrolidine synthesis is the [3+2] cycloaddition involving azomethine ylides. mdpi.comsci-hub.se These ylides, often generated in situ from the condensation of an α-amino acid (like glycine) or its ester with an aldehyde, react with a dipolarophile (an alkene) to form the pyrrolidine ring. mdpi.comnih.gov This method can be catalyzed by metal salts like Ag(I) or Cu(I) to control the diastereoselectivity, yielding either endo- or exo-cycloadducts. nih.gov The use of chiral auxiliaries, such as Oppolzer's camphorsultam, allows for asymmetric synthesis, producing enantiomerically pure pyrrolidine fragments. nih.gov

Isocyanide-Based MCRs: Isocyanides are versatile building blocks in MCRs. beilstein-journals.org The Ugi four-component reaction (U-4CR), which combines an oxo-compound, an amine, a carboxylic acid, and an isocyanide, can be followed by a subsequent cyclization step to produce 2-substituted pyrrolidine-based dipeptide mimics. beilstein-journals.org Other isocyanide-based MCRs can directly construct imino-pyrrolidine-thione scaffolds through a sequence involving a Smiles rearrangement and intramolecular cyclization. acs.org

Other MCRs: Various other MCRs have been developed. For example, a one-pot three-component reaction between aldehydes, amino acid esters, and chalcones, initiated by iodine, can produce various pyrrolidine-2-carboxylates. tandfonline.com Another three-component reaction involves an aldehyde, aminomalonate, and a nitro-alkene to yield tetrasubstituted pyrrolidines with high diastereoselectivity. mdpi.com

| Reaction Name/Type | Components | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Asymmetric [C+NC+CC] Cycloaddition | Aldehyde, Glycylsultam, Alkene | Metallo-azomethine ylide | Enantiopure pyrrolidine fragments | nih.gov |

| Ugi-4CR followed by Cyclization | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Acyclic Ugi product | Pyrrolidine-based dipeptide mimics | beilstein-journals.org |

| [3+2] Cycloaddition | Isatin, Glycine methyl ester, Thiazolidinone derivative | Azomethine ylide | Spirooxindole pyrrolidines | tandfonline.com |

| Iodine-initiated MCR | Aldehyde, Amino acid ester, Chalcone | Schiff base | Pyrrolidine-2-carboxylates | tandfonline.com |

Esterification and Derivatization Techniques for the Butyrate (B1204436) Moiety

Once the pyrrolidine core is established, the synthesis of a target molecule like Methyl pyrrolidine-1-butyrate requires the formation of the ester group. This involves creating an ester linkage between the pyrrolidine nitrogen and a butyrate precursor, or esterifying a pre-existing carboxylic acid or alcohol function.

Direct Esterification Strategies for Pyrrolidine Alcohols

Direct esterification involves the formation of an ester from an alcohol and a carboxylic acid, or directly from an alcohol itself under oxidative conditions. rsc.org These methods avoid the need for pre-activated carboxylic acid derivatives (like acyl chlorides or anhydrides), offering a more atom-economical and environmentally friendly route. rsc.orgnih.gov

For a precursor like 4-(pyrrolidin-1-yl)butan-1-ol (B1282405), direct esterification would be a key step in forming the corresponding methyl ester. Methodologies include:

Catalytic Dehydrative Esterification: Macroporous polymeric acid catalysts have been developed for the direct esterification of alcohols with carboxylic acids. nih.gov These reactions can proceed at moderate temperatures (50-80 °C) without the need to remove the water byproduct, leading to high yields of the desired ester. nih.gov

Oxidative Esterification via C-H Functionalization: An innovative approach involves the direct esterification of alcohols catalyzed by reagents like tetrabutylammonium (B224687) iodide (TBAI) via C(sp³)–H bond functionalization of a coupling partner. rsc.org While this specific literature example focuses on forming benzyl (B1604629) esters from alcohols and alkyl-substituted azaarenes, the principle of direct, oxidative coupling to form esters from alcohols highlights a modern synthetic strategy. rsc.org Developments in transition-metal-catalyzed and metal-free direct oxidative esterification of alcohols are opening new, efficient pathways to synthesize esters from readily available materials. rsc.org

Transesterification Protocols for this compound

Transesterification is a crucial process for converting one ester into another by exchanging the alkoxy group. This method is particularly useful for synthesizing this compound from other alkyl esters of pyrrolidine-1-butyric acid. The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the carbonyl oxygen of the starting ester is protonated, increasing its electrophilicity. A large excess of methanol (B129727) then acts as a nucleophile, attacking the carbonyl carbon. This leads to a tetrahedral intermediate. Following a series of proton transfer steps, the original alcohol group is eliminated, and deprotonation of the carbonyl yields the new methyl ester. masterorganicchemistry.comaocs.org To drive the equilibrium towards the desired product, methanol is typically used as the solvent. masterorganicchemistry.com Common acid catalysts include hydrogen chloride and sulfuric acid. aocs.org

Base-Catalyzed Transesterification: Under basic conditions, a strong nucleophile, typically sodium methoxide (B1231860), is used. The methoxide ion directly attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxide and forming the methyl ester. masterorganicchemistry.com This process is highly efficient but requires anhydrous conditions, as the presence of water would lead to saponification (hydrolysis of the ester to a carboxylic acid). aocs.org

| Catalyst Type | Mechanism | Key Considerations |

| Acid (e.g., H₂SO₄, HCl) | Protonation of carbonyl -> Nucleophilic attack by methanol -> Proton transfer -> Elimination of alcohol | Reversible reaction; requires a large excess of methanol to shift equilibrium. masterorganicchemistry.comaocs.org |

| Base (e.g., NaOCH₃) | Nucleophilic attack by methoxide -> Tetrahedral intermediate -> Elimination of alkoxide | Irreversible and often faster than acid catalysis; requires anhydrous conditions to prevent saponification. masterorganicchemistry.comaocs.org |

Chemical Transformation of Pyrrolidine-Carboxylic Acids to Methyl Esters

The direct conversion of pyrrolidine-carboxylic acids to their corresponding methyl esters is a fundamental esterification reaction. Several standard methods can be employed for this transformation.

One of the most common methods is Fischer-Speier esterification . This involves heating the pyrrolidine-carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride. The reaction is an equilibrium process, and to achieve high yields, it is often necessary to either use a large excess of methanol or remove the water formed during the reaction.

Another approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride . The pyrrolidine-carboxylic acid can be treated with a reagent like thionyl chloride (SOCl₂) to form the corresponding acid chloride. This highly reactive intermediate is then reacted with methanol, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to yield the methyl ester. researchgate.net

For sensitive substrates or under milder conditions, coupling reagents used in peptide synthesis can be adapted. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with an additive like 4-dimethylaminopyridine (B28879) (DMAP), can activate the carboxylic acid to facilitate esterification with methanol.

Stereoselective Synthesis of this compound Derivatives

The synthesis of stereochemically defined pyrrolidine esters is of significant interest due to the prevalence of the chiral pyrrolidine motif in bioactive molecules. mdpi.com Advanced synthetic strategies focus on controlling the stereochemistry at multiple centers within the pyrrolidine ring.

Diastereoselective Control in Pyrrolidine Synthesis

Diastereoselective synthesis of pyrrolidine esters aims to control the relative configuration of substituents on the pyrrolidine ring. Several powerful methods have been developed to achieve this.

Multicomponent Reactions: Three-component reactions catalyzed by Lewis acids like Ytterbium(III) triflate (Yb(OTf)₃) have been shown to produce highly substituted pyrrolidines with excellent diastereoselectivity. For instance, the reaction of aldehydes, amines, and 1,1-cyclopropanediesters generates pyrrolidines, favoring the cis relationship between substituents at the 2- and 5-positions. organic-chemistry.org

Intramolecular Cyclization: The intramolecular SN2' cyclization of N-alkoxyl amine derivatives provides an effective route to 2,4-disubstituted pyrrolidines with good stereocontrol. nih.gov Similarly, one-pot nitro-Mannich/hydroamination cascade reactions, using a combination of base and gold(I) catalysts, can create substituted pyrrolidines with three stereocenters in high yields and diastereoselectivities. rsc.org

[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides is a cornerstone for pyrrolidine synthesis. These reactions can be highly diastereoselective. rsc.orgacs.org For example, the reaction of azomethine ylides with electron-deficient alkenes can generate complex polycyclic systems containing a pyrrolidine ring with up to seven stereocenters in a single, diastereoselective step. acs.org

| Method | Catalyst/Reagent | Key Features | Reference |

| Three-Component Reaction | Yb(OTf)₃ | Forms cis-2,5-disubstituted pyrrolidines. | organic-chemistry.org |

| Intramolecular SN2' Cyclization | NaBH₃CN | Creates 2,4-disubstituted pyrrolidines. | nih.gov |

| Nitro-Mannich/Hydroamination | Base and Gold(I) Catalyst | Generates pyrrolidines with three stereocenters. | rsc.org |

| [3+2] Cycloaddition | Azomethine Ylides | Constructs two rings and four contiguous stereocenters. | rsc.org |

Enantioselective Approaches Employing Chiral Catalysts and Auxiliaries

Achieving enantioselectivity in the synthesis of pyrrolidine esters involves the use of chiral catalysts or chiral auxiliaries to influence the formation of one enantiomer over the other.

Chiral Catalysts:

Metal-Based Catalysts: Silver(I) catalysis has emerged as a powerful tool for the stereodivergent synthesis of chiral C4-ester-quaternary pyrrolidines. By selecting different chiral phosphine (B1218219) ligands, such as DTBM-Segphos or CA-AA-Amidphos, it is possible to selectively synthesize either exo- or endo-pyrrolidines with excellent diastereo- and enantioselectivities (up to >99:1 dr and >99% ee). organic-chemistry.orgacs.org Copper(II) complexes with chiral diamine ligands have also been used to catalyze enantioselective Henry reactions to produce precursors for chiral 2-pyrrolidinones. dntb.gov.ua

Organocatalysts: Chiral pyrrolidine-based organocatalysts, often derived from proline, are highly effective in promoting various asymmetric transformations. mdpi.com For example, bifunctional organocatalysts that combine a secondary amine with a hydrogen-bond donor can catalyze nitro-Michael reactions with high enantioselectivity. mdpi.com

Chiral Auxiliaries: Chiral auxiliaries, such as those derived from Evans, can be attached to the reactants to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.

| Catalyst System | Reaction Type | Stereochemical Outcome | Reference |

| AgHMDS/DTBM-Segphos | [3+2] Cycloaddition | exo-pyrrolidines, >99% ee | organic-chemistry.orgacs.org |

| Ag₂O/CA-AA-Amidphos | [3+2] Cycloaddition | endo-pyrrolidines, >99% ee | organic-chemistry.orgacs.org |

| Pyrrolidine-based Organocatalysts | Aldol (B89426)/Michael Reactions | High enantioselectivity | mdpi.com |

| Copper(II)/Chiral Diamine | Henry Reaction | High enantioselectivity | dntb.gov.ua |

Control of Exo/Endo Selectivity in Cycloaddition Reactions

In [3+2] cycloaddition reactions for synthesizing pyrrolidines, controlling the exo versus endo diastereoselectivity is a significant challenge. The choice of catalyst and reaction conditions plays a pivotal role in determining the stereochemical pathway.

Recent advances have demonstrated that the exo/endo selectivity can be effectively tuned. For instance, in the Ag(I)-catalyzed [3+2] cycloaddition of iminoesters with acrylates, the use of a sterically hindered CA-AA-Amidphos ligand with Ag₂O leads exclusively to the endo-adduct. thieme-connect.com Conversely, switching the catalyst system to AgHMDS with a Segphos-based ligand and using a bulkier acrylate (B77674) ester favors the formation of the exo-adduct with excellent stereocontrol. acs.orgthieme-connect.com

Furthermore, novel polyfunctional Lewis acid/azolium-aryloxide catalysts have been developed that allow for precise control over the endo/exo selectivity in 1,3-dipolar cycloadditions. nih.gov The switch in selectivity is achieved by modifying the metal center, the azolium moiety, and steric factors within the catalyst structure. nih.gov Computational studies suggest that these catalysts lower the energetic barriers for both pathways but can be tuned to favor one over the other. nih.govnih.gov

Green Chemistry Principles in the Synthesis of Pyrrolidine Esters

The application of green chemistry principles to the synthesis of pyrrolidine esters aims to reduce environmental impact by using safer solvents, improving atom economy, and employing catalytic methods. mdpi.com

Eco-friendly Solvents and Catalysts: One-pot, three-component syntheses of substituted pyrrolidin-2-one derivatives have been developed using β-cyclodextrin as a biodegradable, water-soluble supramolecular catalyst in a water-ethanol solvent system. nih.gov This approach avoids the use of hazardous metals and organic solvents.

Atom Economy and One-Pot Reactions: Multicomponent reactions (MCRs) are inherently atom-economical as they combine several starting materials into a single product in one step, minimizing waste. tandfonline.com The synthesis of highly functionalized pyrrolidines through MCRs, which generate only water as a byproduct, exemplifies this principle. acs.org

Catalytic Methods: The use of recyclable catalysts, such as iridium complexes for the N-heterocyclization of primary amines with diols, represents a sustainable approach to pyrrolidine synthesis. rsc.org Biocatalysis, using engineered enzymes like P411 variants, offers a green route to chiral pyrrolidines via intramolecular C(sp³)–H amination, operating under mild conditions. acs.org

Alternative Energy Sources: Microwave-assisted synthesis has been shown to produce cleaner pyrrolidine products with shorter reaction times and higher yields compared to conventional heating methods. mdpi.com

Utilization of Aqueous Media and Bio-Based Solvents

The shift away from volatile and often toxic organic solvents is a cornerstone of green chemistry. For the synthesis of pyrrolidine derivatives, water and bio-based solvents have emerged as promising alternatives.

The synthesis of N-methylpyrrolidine, a related compound, has been successfully achieved in an aqueous medium using methylamine (B109427) and 1,4-dibromobutane (B41627) with potassium carbonate as a catalyst. vjs.ac.vn This process is noted for its use of inexpensive and environmentally friendly solvent and catalyst at a moderate temperature of 90°C, resulting in a product yield of 50.3%. vjs.ac.vn While this specific example does not produce this compound, it demonstrates the feasibility of forming the core pyrrolidine ring in water.

Bio-based solvents, derived from renewable resources, offer another green alternative. researchgate.net Solvents like Cyrene, derived from cellulose, have been investigated as replacements for toxic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). rsc.org For instance, Cyrene has been successfully employed as a solvent in the synthesis of various amides and dipeptides. rsc.org While direct synthesis of this compound in Cyrene is not explicitly detailed in the reviewed literature, the successful application of this bio-solvent in related transformations suggests its potential. researchgate.netrsc.org Another promising bio-based solvent is γ-Valerolactone (GVL). researchgate.net

The use of brine, a simple aqueous solution of salt, has also shown to be effective. In the synthesis of dipeptide-like organocatalysts, which often feature a pyrrolidine core, brine proved to be a better medium than pure water for certain asymmetric aldol reactions. unibo.it

| Solvent System | Reactants/Reaction Type | Key Findings/Advantages | Reference |

|---|---|---|---|

| Aqueous Medium (Water) | Methylamine and 1,4-dibromobutane for N-methylpyrrolidine synthesis | Inexpensive, environmentally friendly, moderate reaction temperature (90°C). | vjs.ac.vn |

| Water-Ethanol (1:1) | One-pot synthesis of substituted pyrrolidine-2-one derivatives | Ideal solvent for β-cyclodextrin catalyzed reaction, mild conditions. | rsc.orgbohrium.com |

| Cyrene | Amide and dipeptide synthesis | A bio-based, sustainable alternative to toxic solvents like DMF and NMP. | rsc.org |

| Brine | Asymmetric aldol reactions using dipeptide-like organocatalysts | Proved to be a better medium than pure water for specific reactions. | unibo.it |

Development of Recyclable and Environmentally Benign Catalytic Systems

The development of catalysts that are both efficient and easily separable from the reaction mixture for reuse is a key area of research. This is particularly relevant for the synthesis of pyrrolidine esters to minimize waste and cost.

Organocatalysts: Chiral pyrrolidine-based organocatalysts have gained prominence for their ability to promote asymmetric transformations in an environmentally friendly manner, avoiding the use of metals. nih.gov Proline and its derivatives are notable examples, though proline itself suffers from poor solubility in many organic solvents. unibo.itnih.gov To overcome this, prolinamides have been developed, which show improved properties. nih.gov Some of these catalysts can be recovered and reused for multiple cycles without a significant loss of enantioselectivity. nih.gov For instance, a prolinamide catalyst was successfully reused for five cycles in an asymmetric aldol reaction. nih.gov

Ionic Liquids: Pyrrolidinium (B1226570) acetate, an ionic liquid, has been demonstrated as a green and recyclable catalyst for the synthesis of benzimidazoles and benzothiazoles under solvent-free conditions. thieme-connect.de While not directly applied to pyrrolidine ester synthesis, this highlights the potential of pyrrolidinium-based ionic liquids as recyclable catalysts in related organic transformations.

Supported Catalysts: Immobilizing a catalyst on a solid support is a common strategy for easy recovery and recycling. A chiral 2-(triphenylmethyl)pyrrolidine organocatalyst anchored to researchgate.netfullerene has been developed and shown to be effective in Michael additions. acs.org This supported catalyst could be recycled up to six times with only a moderate decrease in activity and no loss of enantioselectivity. acs.org Similarly, fluorous (S)-pyrrolidine sulfonamide has been used as a recyclable organocatalyst for aldol reactions in water, recoverable through fluorous solid-phase extraction. wordpress.com

Bio-catalysts: β-Cyclodextrin, a biodegradable and eco-benign supramolecular catalyst, has been used for the synthesis of substituted pyrrolidine-2-one derivatives in a water-ethanol medium. rsc.orgbohrium.com This approach avoids the use of metal catalysts and volatile organic solvents. rsc.org

| Catalyst System | Reaction Type | Recyclability/Key Features | Reference |

|---|---|---|---|

| Prolinamide Organocatalyst | Asymmetric aldol reaction | Recoverable by acid treatment and reusable for up to five cycles. | nih.gov |

| Pyrrolidinium Acetate (Ionic Liquid) | Synthesis of benzimidazoles and benzothiazoles | Green and recyclable catalyst, used under solvent-free conditions. | thieme-connect.de |

| Chiral Pyrrolidine on researchgate.netFullerene Support | Michael addition | Recyclable for up to six cycles with minimal loss of enantioselectivity. | acs.org |

| Fluorous (S)-Pyrrolidine Sulfonamide | Aldol reactions on water | Recoverable by fluorous solid-phase extraction and reusable for up to seven cycles. | wordpress.com |

| β-Cyclodextrin | Synthesis of substituted pyrrolidine-2-one derivatives | Biodegradable, eco-benign, and used in a water-ethanol medium without metal catalysts. | rsc.orgbohrium.com |

Atom Economy and Efficiency Metrics in Reaction Design

Atom economy, a concept introduced by Barry Trost, is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.comprimescholars.com Designing synthetic routes with high atom economy is crucial for minimizing waste and creating more sustainable processes. ntnu.no

For the synthesis of pyrrolidine esters, this means favoring reaction types that maximize the incorporation of atoms from the starting materials into the final ester product. Addition reactions, for example, are inherently 100% atom economical in theory. mdpi.com In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy.

In addition to atom economy, other green chemistry metrics are used to evaluate the sustainability of a chemical process. rsc.org Process Mass Intensity (PMI) is a widely used metric in the pharmaceutical industry that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. rsc.orgwhiterose.ac.uk A lower PMI indicates a greener process. Reaction Mass Efficiency (RME) is another useful metric that takes into account the yield and stoichiometry of the reaction.

When designing a synthesis for this compound, a chemist guided by these principles would aim for a convergent synthesis with a minimal number of steps, utilizing catalytic rather than stoichiometric reagents, and choosing reaction conditions that lead to high yields and selectivity, thereby improving both atom economy and other efficiency metrics like PMI and RME. rsc.org

| Metric | Definition | Ideal Value | Relevance to Pyrrolidine Ester Synthesis |

|---|---|---|---|

| Atom Economy (AE) | (Molecular weight of desired product / Molecular weight of all reactants) x 100% | 100% | Guides the selection of reaction types that minimize byproduct formation. |

| Process Mass Intensity (PMI) | Total mass in (reactants, solvents, etc.) / Mass of product | 1 | Provides a holistic view of the process efficiency, encouraging reduction in solvent and reagent use. |

| Reaction Mass Efficiency (RME) | Mass of isolated product / Total mass of reactants | 100% | Combines the concepts of atom economy and chemical yield. |

Elucidation of Reaction Chemistry and Mechanistic Pathways of Methyl Pyrrolidine 1 Butyrate

Reactivity of the Butyrate (B1204436) Ester Functional Group

The methyl butyrate moiety is a typical ester and undergoes reactions characteristic of this functional group, primarily centered on the electrophilic carbonyl carbon.

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H2SO4), the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. The reaction is reversible, and the equilibrium position is dictated by the concentrations of reactants and products. To drive the reaction to completion, a large excess of water is typically used.

Base-Promoted Hydrolysis (Saponification): Under basic conditions (e.g., NaOH), the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. This reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol. The kinetics of this second-order reaction are dependent on the concentrations of both the ester and the hydroxide ion.

| Conditions | Products | Mechanism |

|---|---|---|

| Acidic (e.g., aq. HCl) | Pyrrolidine-1-butyric acid hydrochloride and Methanol (B129727) | Protonation of carbonyl oxygen, nucleophilic attack by water, tetrahedral intermediate, elimination of methanol. |

| Basic (e.g., aq. NaOH) | Sodium pyrrolidine-1-butyrate and Methanol | Nucleophilic attack by hydroxide, tetrahedral intermediate, elimination of methoxide (B1231860). |

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is also typically catalyzed by an acid or a base wikipedia.org.

Mechanism: The mechanism is analogous to hydrolysis, with an alcohol acting as the nucleophile instead of water. Under acidic conditions, the alcohol attacks the protonated carbonyl. Under basic conditions, an alkoxide (formed by deprotonation of the alcohol) attacks the carbonyl carbon wikipedia.org.

Equilibrium: The reaction is an equilibrium process. To favor the formation of the desired product, the reactant alcohol is often used as the solvent, or the leaving alcohol (in this case, methanol) is removed from the reaction mixture as it is formed wikipedia.org. The presence of the tertiary amine in this compound could potentially catalyze the reaction intramolecularly, although specific studies are lacking.

| Reactant Alcohol | Expected Ester Product | Byproduct |

|---|---|---|

| Ethanol | Ethyl pyrrolidine-1-butyrate | Methanol |

| Isopropanol | Isopropyl pyrrolidine-1-butyrate | Methanol |

| Benzyl (B1604629) alcohol | Benzyl pyrrolidine-1-butyrate | Methanol |

Oxidation: The ester functional group is generally resistant to oxidation. Strong oxidizing agents would more likely attack the more electron-rich pyrrolidine (B122466) ring, specifically at the C-H bonds alpha to the nitrogen tamu.edu.

Reduction: The ester group can be readily reduced by powerful hydride-donating reagents.

Reduction to Alcohols: Lithium aluminum hydride (LiAlH4) is a strong reducing agent that will reduce the ester to a primary alcohol. The reaction proceeds via nucleophilic acyl substitution by a hydride ion to form an aldehyde intermediate, which is then immediately reduced to the corresponding primary alcohol. In this case, the product would be 4-(pyrrolidin-1-yl)butan-1-ol (B1282405) masterorganicchemistry.com.

Reduction to Aldehydes: It is possible to stop the reduction at the aldehyde stage using less reactive hydride reagents, such as diisobutylaluminium hydride (DIBAL-H), typically at low temperatures (-78 °C). This would yield 4-(pyrrolidin-1-yl)butanal.

| Reducing Agent | Reaction Conditions | Major Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH4) | e.g., Diethyl ether, followed by aqueous workup | 4-(pyrrolidin-1-yl)butan-1-ol |

| Diisobutylaluminium hydride (DIBAL-H) | e.g., Toluene, -78 °C | 4-(pyrrolidin-1-yl)butanal |

Intramolecular Cyclization and Rearrangement Processes Involving the Pyrrolidine and Butyrate Groups

Intramolecular reactions are fundamental processes in organic chemistry where a single molecule undergoes a transformation to form a new cyclic or rearranged product. In the context of this compound, the interaction between the nucleophilic nitrogen of the pyrrolidine ring and the electrophilic carbonyl carbon of the butyrate ester group can facilitate cyclization or rearrangement under specific conditions.

One plausible, though not explicitly documented for this specific molecule, intramolecular pathway is a base-catalyzed cyclization analogous to the Dieckmann condensation. synarchive.comorganic-chemistry.orgwikipedia.org The Dieckmann condensation is the intramolecular reaction of a diester using a strong base to form a cyclic β-keto ester. synarchive.comorganic-chemistry.org In a related fashion, the α-carbon to the ester in this compound could be deprotonated by a strong base, forming an enolate. This enolate could then attack the electrophilic carbon of an iminium ion transiently formed at the pyrrolidine ring, leading to the formation of a bicyclic product. The formation of five- and six-membered rings is generally favored in such cyclizations. wikipedia.orgchemistrysteps.com

Another potential intramolecular process is aminolysis, where the pyrrolidine nitrogen directly attacks the ester carbonyl. acs.org This type of reaction typically requires thermal activation or catalysis and results in the formation of a cyclic amide, known as a lactam. nih.gov Studies on similar amino esters have shown that the rate of cyclization is significantly influenced by the resulting ring size, with progenitors of 5- and 6-membered rings cyclizing readily at mild temperatures. nih.gov The cyclization of this compound via this pathway would lead to the formation of a bicyclic lactam structure.

Furthermore, rearrangements can be initiated through various catalytic processes. For instance, metal-catalyzed intramolecular C-H amination is a powerful method for synthesizing pyrrolidines from linear precursors, involving the direct formation of a C-N bond through a cyclic transition state. nih.govacs.org While typically used for the synthesis of the pyrrolidine ring itself, similar principles could be applied to induce rearrangements in a pre-existing molecule like this compound, potentially leading to novel heterocyclic scaffolds.

Catalytic Mechanisms in Transformations Involving this compound

Catalysis is crucial for controlling the reactivity and selectivity of chemical transformations. Both organocatalysts and metal-based catalysts can be employed to mediate reactions involving molecules with pyrrolidine and ester functionalities.

The pyrrolidine scaffold is a well-established "privileged motif" in organocatalysis, particularly in a mode of activation known as enamine catalysis. nih.govbeilstein-journals.org Chiral pyrrolidine derivatives, such as proline and its derivatives, are highly effective catalysts for a wide range of asymmetric transformations. nih.gov

The catalytic cycle of enamine catalysis typically involves the following steps:

Enamine Formation : The secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (e.g., an aldehyde or ketone) to form a nucleophilic enamine intermediate. msu.edu

Nucleophilic Attack : The enamine, acting as a HOMO-raised nucleophile, attacks an electrophile (e.g., a nitroolefin in a Michael addition).

Hydrolysis : The resulting iminium ion is hydrolyzed to release the product and regenerate the pyrrolidine catalyst, completing the catalytic cycle.

This mechanism allows for high levels of stereocontrol, as the chiral environment of the catalyst directs the approach of the electrophile. beilstein-journals.org In the context of reactions involving a substrate like this compound, the pyrrolidine moiety itself could potentially participate in or influence reactions, but more commonly, external pyrrolidine-based organocatalysts are used to promote transformations at other sites of a substrate molecule.

For example, in the Michael addition of aldehydes to nitroolefins, pyrrolidine-based organocatalysts have been shown to be highly effective. beilstein-journals.org The efficiency of these catalysts can be tuned by modifying the substituents on the pyrrolidine ring, which affects the steric environment around the active site.

| Organocatalyst | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) of syn-adduct |

|---|---|---|---|

| OC1 | 99 | 70:30 | 68 |

| OC2 | 95 | 78:22 | 68 |

| OC3 | 98 | 75:25 | 68 |

| OC4 | 99 | 73:27 | 67 |

Transition metal catalysis offers a powerful toolkit for a vast array of chemical transformations, including C-H functionalization, cross-coupling reactions, and cycloadditions. nih.gov For substrates containing a pyrrolidine ring, metal catalysts can be directed to specific sites, and the outcome of the reaction is often highly dependent on the nature of the ligands coordinated to the metal center. uu.nl Ligands influence the catalyst's performance by modifying its steric and electronic properties. researchgate.netnih.gov

A pertinent example is the copper-catalyzed intramolecular C-H amination reaction used to synthesize pyrrolidines. nih.govacs.orgresearchgate.net In these systems, the choice of ligand has a profound impact on reaction efficiency. Studies using various tris(pyrazolyl)borate (Tpx) ligands have demonstrated that both steric and electronic factors are critical. nih.govacs.org For instance, modifying the substituents on the pyrazolyl rings of the Tpx ligand allows for control over the steric and electronic environment of the copper catalyst. nih.gov This, in turn, influences the reaction yield and, in some cases, the diastereoselectivity of the cyclization product. It has been observed that subtle steric influences from the ligand can impact the transition state of the cyclization step. nih.govacs.org

| Ligand (Tpx) | Yield (%) |

|---|---|

| TpMs | 60 |

| TpBr3 | 80 |

| TpPh2 | 90 |

| TpiPr2 | 99 |

The data indicates that increasing the steric bulk and electron-donating ability of the ligand (from TpMs to TpiPr2) generally leads to higher product yields. acs.org The electronic properties of the ligands can also affect the redox potential of the metal center, which can be crucial for the catalytic cycle. For instance, studies on copper(I) complexes with pyrrolidine-appended ligands have shown that electron-donating groups on the ligand enhance the binding affinity towards the metal. nih.gov This interplay of steric and electronic effects allows for the fine-tuning of a catalyst's reactivity and selectivity for a specific transformation.

Advanced Spectroscopic Characterization and Structural Analysis of Methyl Pyrrolidine 1 Butyrate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the unambiguous determination of molecular structure. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced two-dimensional techniques, a complete picture of the atomic connectivity and spatial arrangement of methyl pyrrolidine-1-butyrate can be assembled.

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the hydrogen atoms. The chemical shifts are influenced by the electronegativity of adjacent atoms, such as the nitrogen in the pyrrolidine (B122466) ring and the oxygen atoms of the ester group. Protons closer to these electron-withdrawing groups are deshielded and resonate at higher chemical shifts (downfield). The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal the number of neighboring protons, as described by the n+1 rule.

Based on the structure, the predicted ¹H NMR assignments are presented in Table 1. The methyl protons of the ester group (H-1') are expected to appear as a singlet, being isolated from other protons. The protons on the pyrrolidine ring and the butyrate (B1204436) chain will exhibit more complex splitting patterns due to proton-proton coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2', H-5' (Pyrrolidine) | 2.5 - 2.7 | Triplet |

| H-3', H-4' (Pyrrolidine) | 1.7 - 1.9 | Multiplet |

| H-2 (Butyrate) | 2.3 - 2.5 | Triplet |

| H-3 (Butyrate) | 1.5 - 1.7 | Sextet |

| H-4 (Butyrate) | 0.9 - 1.1 | Triplet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. The carbonyl carbon of the ester group is significantly deshielded and appears at a very high chemical shift. Carbons bonded to the electronegative nitrogen and oxygen atoms are also shifted downfield.

The predicted ¹³C NMR chemical shifts for this compound are detailed in Table 2. These assignments are based on the expected electronic effects of the substituent groups on the carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester Carbonyl) | 170 - 175 |

| C-2', C-5' (Pyrrolidine) | 53 - 57 |

| C-3', C-4' (Pyrrolidine) | 22 - 26 |

| C-2 (Butyrate) | 33 - 37 |

| C-3 (Butyrate) | 26 - 30 |

| C-4 (Butyrate) | 13 - 17 |

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, cross-peaks would be expected between H-2 and H-3, and between H-3 and H-4 of the butyrate chain. Similarly, correlations between adjacent protons on the pyrrolidine ring (H-2'/H-3' and H-3'/H-4') would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign the proton signals to their corresponding carbon atoms as listed in Tables 1 and 2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. Key correlations would include the one between the OCH₃ protons and the ester carbonyl carbon, and between the H-2' protons of the pyrrolidine ring and the C-2 of the butyrate chain, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is crucial for determining the stereochemistry and preferred conformation of the molecule. For instance, NOE correlations could be observed between protons on the pyrrolidine ring and the butyrate chain if they are in close spatial proximity.

The five-membered pyrrolidine ring is not planar and undergoes rapid conformational changes at room temperature, a process known as pseudorotation. This can lead to the broadening of NMR signals. Dynamic NMR studies, which involve recording spectra at different temperatures, can be employed to study this conformational exchange. At lower temperatures, the rate of interconversion may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial protons of the pyrrolidine ring. The temperature at which these signals coalesce can be used to calculate the energy barrier for the ring-flipping process.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to the vibrational modes of the chemical bonds.

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the pyrrolidine ring and the butyrate ester functional group.

Pyrrolidine Ring: The C-H stretching vibrations of the methylene (B1212753) groups on the ring are expected in the 2850-2960 cm⁻¹ region. The C-N stretching vibration of the tertiary amine would likely appear in the 1000-1250 cm⁻¹ range. Ring deformation and scissoring vibrations would be observed at lower frequencies.

Butyrate Ester: The most prominent feature of the ester group is the strong C=O stretching vibration, which is expected to appear around 1735-1750 cm⁻¹ in the IR spectrum. The C-O stretching vibrations of the ester linkage will produce strong bands in the 1000-1300 cm⁻¹ region. The C-H stretching of the methyl and methylene groups of the butyrate chain will also be present in the 2850-2960 cm⁻¹ range.

A summary of the predicted characteristic vibrational frequencies is provided in Table 3.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch | Alkane (Pyrrolidine & Butyrate) | 2850 - 2960 |

| C=O Stretch | Ester | 1735 - 1750 |

| C-O Stretch | Ester | 1000 - 1300 |

| C-N Stretch | Tertiary Amine | 1000 - 1250 |

| CH₂ Scissoring | Alkane | ~1450 |

Conformational Analysis Through Vibrational Signatures

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of this compound. The molecule's flexibility, primarily due to the rotatable bonds in the n-butyrate side chain and the potential for puckering in the pyrrolidine ring, gives rise to multiple conformers. These different spatial arrangements, or conformers, can exist in equilibrium.

Studies on analogous short-chain esters, such as methyl propionate (B1217596) and methyl n-butyrate, have demonstrated that the region of the IR spectrum containing carbonyl (C=O) and C-O stretching vibrations is particularly sensitive to conformational changes. rsc.org For this compound, variations in the dihedral angles along the C-C bonds of the butyrate chain would influence the vibrational frequencies of these groups. For instance, different conformers are expected to exhibit distinct C=O stretching frequencies, often appearing as a complex or broadened band in the spectrum. Low-temperature IR spectroscopy could be employed to "freeze out" specific conformers, simplifying the spectrum and allowing for the assignment of bands to individual structures. rsc.org

The vibrational modes of the pyrrolidine ring also contribute significantly to the spectrum. The C-N stretching and CH2 wagging and twisting modes of the ring are characteristic and can be influenced by the substituent on the nitrogen atom. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to calculate the vibrational frequencies for different possible conformers, aiding in the structural assignment of the observed bands. researchgate.net

Table 1: Predicted Characteristic Infrared (IR) Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| C-H (Alkyl) | Stretching | 2850 - 3000 | From pyrrolidine and butyrate chain. |

| C=O (Ester) | Stretching | 1735 - 1750 | Position is sensitive to conformation. |

| C-O (Ester) | Stretching | 1150 - 1250 | Coupled with C-C stretching. |

| C-N (Tertiary Amine) | Stretching | 1050 - 1250 | Associated with the pyrrolidine ring. |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound and for deducing its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. The theoretical monoisotopic mass of this compound (C₉H₁₇NO₂) is 171.125928785 Da. nih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with an accuracy of a few parts per million (ppm). This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the formula as C₉H₁₇NO₂.

Table 2: Elemental Composition Verification by HRMS

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₇NO₂ |

| Theoretical Exact Mass (Da) | 171.125928785 |

| Typical Experimental Mass (Da) | 171.1261 ± 0.0005 |

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion ([M+H]⁺ at m/z 172 in positive ion mode) followed by collision-induced dissociation (CID) to generate characteristic fragment ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule.

For this compound, several key fragmentation pathways can be predicted based on the fragmentation behavior of related structures like α-pyrrolidinophenone cathinones and simple esters. wvu.eduresearchgate.netacs.org

Alpha-Cleavage: A primary fragmentation pathway for N-alkylated pyrrolidines involves cleavage at the bond alpha to the nitrogen atom. This leads to the formation of a stable, resonance-stabilized iminium ion. For this molecule, the most prominent fragment is often the N-methylenepyrrolidinium ion or related species derived from the pyrrolidine ring, such as the fragment at m/z 84, corresponding to the [C₅H₁₀N]⁺ ion.

Ester Fragmentation: The ester group can undergo fragmentation through several routes. A common pathway is the loss of the methoxy (B1213986) radical (•OCH₃, 31 Da) or methanol (B129727) (CH₃OH, 32 Da) from the protonated molecular ion.

McLafferty Rearrangement: Esters with a gamma-hydrogen, like the butyrate moiety here, can undergo a McLafferty rearrangement, which involves the transfer of a hydrogen atom to the carbonyl oxygen with subsequent cleavage of the beta-carbon bond, leading to the loss of a neutral alkene.

Loss of the Butyrate Chain: Cleavage of the bond between the nitrogen and the butyrate chain can lead to the formation of the protonated pyrrolidine ion.

Table 3: Predicted Key Fragment Ions of Protonated this compound in MS/MS

| m/z (Da) | Proposed Formula | Probable Origin |

|---|---|---|

| 172 | [C₉H₁₈NO₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 140 | [C₉H₁₄N]⁺ | Loss of Methanol (CH₃OH) |

| 114 | [C₆H₁₂NO]⁺ | Cleavage of the ester group |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage at the N-butyrate bond |

X-ray Crystallography for Solid-State Molecular Architecture

A successful crystallographic analysis would reveal the preferred conformation of the molecule in the crystalline lattice, including the pucker of the pyrrolidine ring and the orientation of the butyrate side chain. Furthermore, it would elucidate the nature of intermolecular interactions, such as van der Waals forces or weak C-H···O hydrogen bonds, that govern the crystal packing arrangement. This information is crucial for understanding the physical properties of the solid material and can be used to validate the results of computational conformational analyses. mdpi.com

Computational Chemistry and Theoretical Investigations of Methyl Pyrrolidine 1 Butyrate

Quantum Chemical Calculations of Molecular Structure and Energetics

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and thermodynamic stability of Methyl pyrrolidine-1-butyrate. These calculations solve the Schrödinger equation for the molecule, providing insights into its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method for predicting molecular geometries and energies with a good balance of accuracy and computational cost. For a molecule like this compound, a common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p). mdpi.com

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.34 Å |

| Bond Length | O-CH₃ | ~1.43 Å |

| Bond Length | N-C (ring) | ~1.47 Å |

| Bond Length | C-C (ring) | ~1.54 Å |

| Bond Angle | O=C-O | ~125° |

| Bond Angle | C-N-C (ring) | ~109° |

Note: These values are estimations based on typical DFT results for similar functional groups.

For higher accuracy in structure and energy predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. These methods are more computationally intensive than DFT but often provide results closer to experimental values, especially for systems where electron correlation is significant. researchgate.net For smaller molecules or for benchmarking DFT results, methods like MP2 with a correlation-consistent basis set (e.g., aug-cc-pVDZ) would be suitable for refining the geometry and calculating a more accurate electronic energy.

The choice of basis set is crucial for the accuracy of quantum chemical calculations. Basis sets are sets of mathematical functions used to build the molecular orbitals. Common choices include the Pople series (e.g., 6-31G*, 6-311+G(d,p)) and the Dunning correlation-consistent series (e.g., cc-pVDZ, aug-cc-pVTZ).

To ensure the reliability of the computational results, a basis set convergence study would be necessary. This involves performing the same calculation with a series of increasingly larger basis sets. The calculated properties, such as energy and geometry, are monitored, and when they no longer change significantly with an increase in basis set size, the results are considered to be converged.

Conformational Analysis and Dynamics Modeling

This compound has several rotatable bonds, leading to a complex conformational landscape. Computational methods are essential for identifying the most stable conformers and understanding the dynamics of their interconversion. nih.gov

The conformational flexibility of this compound is primarily determined by the puckering of the pyrrolidine (B122466) ring and rotations around the single bonds in the butyrate (B1204436) side chain. The pyrrolidine ring can adopt various puckered conformations, typically described as "envelope" or "twisted" forms.

A potential energy surface (PES) scan is a computational technique used to explore these conformational changes. researchgate.net This is done by systematically varying specific dihedral angles while optimizing the rest of the molecular geometry at each step. For this compound, key dihedral angles to scan would include those defining the ring pucker and the rotations around the C-C bonds of the butyrate chain and the C-O bond of the ester group. The results of a PES scan reveal the low-energy conformers as minima on the surface and the transition states for their interconversion as saddle points.

The energy differences between the minima (stable conformers) and the maxima (transition states) on the potential energy surface represent the rotational barriers. These barriers determine the rates of conformational interconversion. The rotational barrier for a methyl group, for instance, is highly sensitive to its local chemical environment. nih.gov

For the butyrate chain, rotation around the central C-C bond is expected to show behavior similar to that of butane, with distinct anti and gauche conformers. researchgate.net The rotation of the methyl group of the ester function also has a characteristic rotational barrier.

Table 2: Estimated Rotational Energy Barriers in this compound

| Rotation | Dihedral Angle | Estimated Barrier (kcal/mol) | Notes |

|---|---|---|---|

| Pyrrolidine Ring Puckering | Varies | 0.5 - 2.0 | Low barrier for interconversion between envelope and twisted forms. |

| Butyrate Chain (Cα-Cβ) | N-C-C-C | 3.0 - 5.0 | Similar to the gauche-anti barrier in butane. |

| Butyrate Chain (Cβ-Cγ) | C-C-C-C | 3.0 - 5.0 | Similar to the gauche-anti barrier in butane. |

Note: These are estimated values based on computational studies of analogous structural motifs. researchgate.netnih.gov The actual barriers would be influenced by the interaction between the pyrrolidine ring and the side chain.

Computational Studies of Ring Puckering and Inversion

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic conformational flux, characterized by "puckering" or out-of-plane atomic displacements. These conformations are typically described as either "envelope" (with four atoms coplanar and the fifth out of the plane) or "twist" (with no three atoms coplanar) forms. The interconversion between these puckered states is a low-energy process known as pseudorotation.